6-(2-Methylphenoxy)hexan-1-ol
Description
6-(2-Methylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexan-1-ol backbone substituted at the 6-position by a 2-methylphenoxy group.
Properties
IUPAC Name |
6-(2-methylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWDVSZPFGBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aliphatic Alcohols: Hexan-1-ol and 2-Hexen-1-ol
Hexan-1-ol (C₆H₁₃OH) and 2-hexen-1-ol (C₆H₁₁OH) are linear alcohols with six-carbon chains. These compounds are naturally abundant in fruits and plant volatiles:
- Hexan-1-ol is a key aroma contributor in prickly pear (26.4% abundance) and olive oil, imparting fruity and spicy notes .
- 2-Hexen-1-ol dominates in prickly pear (56.8% abundance) and is linked to green, grassy odors .
Key Differences :
- The phenolic ether group in this compound likely reduces volatility compared to hexan-1-ol, impacting its aroma profile.
Substituted Hexanols with Ether Groups
Compounds like 6-(benzyloxy)hexan-1-ol and 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol share structural similarities with the target compound:
- 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol: The extended aryl ether chain may reduce solubility in water compared to the target compound .
Key Insight :
Ether substituents increase lipophilicity, making these compounds suitable for applications requiring controlled release or membrane interaction.
Branched vs. Linear Alcohols: 6-Methylheptan-1-ol
6-Methylheptan-1-ol (C₈H₁₈O) is a branched alcohol with a methyl group at the 6-position. Branching reduces melting points and increases hydrophobicity compared to linear analogs :
Functional Impact :
- Branching in 6-Methylheptan-1-ol disrupts molecular packing, lowering melting points.
- The rigid phenoxy group in the target compound may enhance thermal stability.
Toxicological and Environmental Profiles
- Hexan-1-ol: No evidence of teratogenicity, mutagenicity, or carcinogenicity ; LC₅₀ for fish = 97.7 mg/L .
Ecotoxicity Comparison :
| Compound | Fish LC₅₀ (mg/L) | Daphnia EC₅₀ (mg/L) | Biodegradability |
|---|---|---|---|
| Hexan-1-ol | 97.7 | >100 | >70% |
| This compound | Unknown | Unknown | Estimated 40–60% |
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